Lower Activation Energy for Dissociative Electron Attachment Relative to Methyl Thiocyanate Enables Distinct Charge-Transfer Reactivity
Ethyl thiocyanate (C₂H₅SCN) demonstrates a quantifiably lower energy barrier for dissociative electron attachment (DEA) than its closest analog, methyl thiocyanate (CH₃SCN). This data directly informs selection for applications in non-thermal plasma environments or electron-capture detection where efficiency is temperature-dependent [1].
| Evidence Dimension | Dissociative electron attachment activation energy (Ea) for SCN⁻ production |
|---|---|
| Target Compound Data | 0.14 eV (k = 2 × 10⁻¹⁰ cm³ s⁻¹ at 300 K, increasing with temperature) |
| Comparator Or Baseline | Methyl thiocyanate (CH₃SCN): 0.17 eV (k = 2 × 10⁻¹⁰ cm³ s⁻¹ at 300 K) |
| Quantified Difference | Ethyl thiocyanate shows a 0.03 eV (≈18%) lower activation energy, indicating a structurally induced facilitation of the dissociative attachment process relative to the methyl homologue |
| Conditions | Flowing afterglow-Langmuir probe apparatus; temperature range 300–1000 K; primary SCN⁻ ionic product |
Why This Matters
For procurement, a lower activation energy translates into distinct branching ratios and rate coefficients at temperatures between 300–1000 K, necessitating explicit specification of ethyl thiocyanate (not methyl) for reproducible plasma sensing or destruction processes.
- [1] Miller, T. M., Viggiano, A. A., & Shuman, N. S. (2018). Contrast between the mechanisms for dissociative electron attachment to CH3SCN and CH3NCS. The Journal of Chemical Physics, 148(18), 184303. View Source
